molecular formula C17H18FNO B291022 N-(2-sec-butylphenyl)-2-fluorobenzamide

N-(2-sec-butylphenyl)-2-fluorobenzamide

Cat. No.: B291022
M. Wt: 271.33 g/mol
InChI Key: PSJCZCJACSQPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-Butylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 2-fluorobenzoyl group linked to a 2-sec-butylphenylamine moiety. Fluorinated benzamides are of interest in medicinal chemistry due to fluorine's ability to modulate electronic properties, bioavailability, and binding interactions . The sec-butyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological activity compared to purely halogenated analogs.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

PSJCZCJACSQPQF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

  • Fluorinated Analogs (Fo23, Fo24): These compounds exhibit nearly coplanar aromatic rings (interplanar angles: 0.5–0.7°) with amide groups tilted ~23° relative to the aromatic planes, forming 1D chains via N–H···O=C hydrogen bonds .
  • N-(2-sec-Butylphenyl)-2-fluorobenzamide: The bulky sec-butyl group likely disrupts coplanarity, increasing steric hindrance and altering hydrogen-bonding networks. This could reduce crystallinity compared to fluorophenyl analogs, which form ordered 1D chains .

Crystal Packing and Hydrogen Bonding

  • Fo23/Fo24: Dominant interactions include:
    • Amide-amide hydrogen bonds (N1···O1 = 3.05–3.09 Å) forming 1D chains.
    • C–H···F/O interactions (e.g., H25/26···F12/F22 = 2.49–2.57 Å) contributing to R²²(12) synthons .
    • C–F···C stacking (F12···Cg1 = 3.40 Å) stabilizing layered structures .
  • Hypothesized for this compound: The sec-butyl group may sterically hinder intermolecular interactions, favoring disordered packing or alternative synthons (e.g., C–H···π or van der Waals interactions).

Table 1: Structural Comparison of Fluorinated Benzamides

Compound Substituents Interplanar Angle (°) Key Interactions Space Group Reference
Fo23 2,3-Difluorophenyl 0.5(2) N–H···O, C–H···F, C–F···C stacking Pn
Fo24 2,4-Difluorophenyl 0.7(2) N–H···O, R²²(12) synthon Pn
N-(2-sec-butylphenyl)-2-FBA 2-sec-Butylphenyl (predicted) >5 (estimated) Steric hindrance, C–H···π (hypothetical)

Spectroscopic and Electronic Properties

  • ¹⁹F NMR: Fluorinated analogs (Fo23, Fo24) show peaks at -114 to -147 ppm, reflecting aromatic fluorine environments . The sec-butyl group's electron-donating effect may deshield the 2-fluorine, shifting its resonance upfield compared to Fo23/Fo23.

Table 2: Pharmacological Comparison

Compound Bioactivity (Hypothesized) Key Features
Fo23/Fo24 SDH inhibitors , PET ligands Fluorine-mediated H-bonding, high crystallinity
N-(2-sec-butylphenyl)-2-FBA Potential CNS agent Enhanced lipophilicity, steric bulk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.